REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](I)=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[NH2:5].[CH3:14][Si:15]([C:18]#[CH:19])([CH3:17])[CH3:16]>C(N(CC)CC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[Br:1][C:2]1[C:3]([C:19]#[C:18][Si:15]([CH3:17])([CH3:16])[CH3:14])=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[NH2:5] |^1:29,48|
|
Name
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|
Quantity
|
18.7 g
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Type
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reactant
|
Smiles
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BrC=1C(=C(N)C=C(C1)C(F)(F)F)I
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Name
|
|
Quantity
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400 mL
|
Type
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solvent
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
5.52 g
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)C#C
|
Name
|
|
Quantity
|
3.59 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
copper(I) iodide
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Quantity
|
0.973 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
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Control Type
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AMBIENT
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Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
The reaction was stirred for 2 h at ambient temperature, at 80° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel with 5% ethyl acetate/hexanes
|
Type
|
CUSTOM
|
Details
|
to give 10.67 g (62.1%) as a brown liquid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(N)C=C(C1)C(F)(F)F)C#C[Si](C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |